molecular formula C19H23NO2 B11688704 N-(4-butylphenyl)-3-phenoxypropanamide

N-(4-butylphenyl)-3-phenoxypropanamide

Cat. No.: B11688704
M. Wt: 297.4 g/mol
InChI Key: TZIJEFVUKCRRHC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-phenoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a phenoxypropanamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-phenoxypropanamide typically involves the reaction of 4-butylaniline with 3-phenoxypropanoic acid. The process can be carried out through an amide coupling reaction, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-25°C) to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and ensure consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.

    Substitution: Sodium hydroxide in ethanol, under reflux conditions.

Major Products Formed

    Oxidation: Formation of 4-butylbenzoic acid or 4-butylquinone.

    Reduction: Formation of N-(4-butylphenyl)-3-aminopropane.

    Substitution: Formation of 4-butylphenyl-3-hydroxypropanamide.

Scientific Research Applications

N-(4-butylphenyl)-3-phenoxypropanamide has found applications in various scientific research areas, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and phenoxy groups can engage in hydrophobic interactions with lipid membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-3-phenoxypropanoic acid
  • N-(4-butylphenyl)-3-aminopropanamide
  • 4-butylphenyl-3-hydroxypropanamide

Uniqueness

N-(4-butylphenyl)-3-phenoxypropanamide stands out due to its combination of a butyl-substituted phenyl ring and a phenoxypropanamide moiety. This unique structure imparts distinct chemical reactivity and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various scientific and industrial contexts.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-butylphenyl)-3-phenoxypropanamide

InChI

InChI=1S/C19H23NO2/c1-2-3-7-16-10-12-17(13-11-16)20-19(21)14-15-22-18-8-5-4-6-9-18/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,20,21)

InChI Key

TZIJEFVUKCRRHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

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